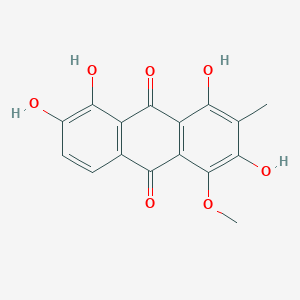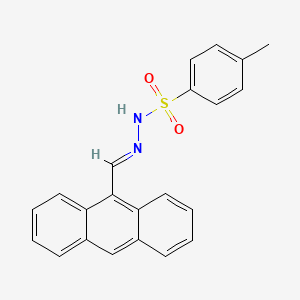
N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is known for its aromatic properties, and a sulfonohydrazide group, which is often used in various chemical reactions due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonohydrazides.
Applications De Recherche Scientifique
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the synthesis of advanced materials, including optoelectronic devices and sensors
Mécanisme D'action
The mechanism of action of N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as a catalyst in certain chemical reactions, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure but with a methoxy group instead of a sulfonohydrazide group.
2-Anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide: Contains a thiosemicarbazone group instead of a sulfonohydrazide group
Uniqueness
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to its combination of an anthracene moiety and a sulfonohydrazide group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
10273-86-6 |
|---|---|
Formule moléculaire |
C22H18N2O2S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O2S/c1-16-10-12-19(13-11-16)27(25,26)24-23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15,24H,1H3/b23-15+ |
Clé InChI |
GRTHRNWYJRZGOB-HZHRSRAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
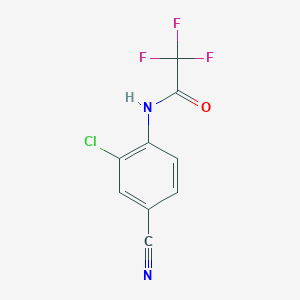
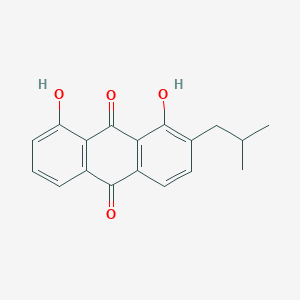

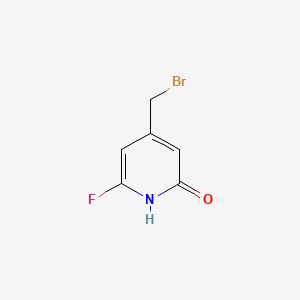
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)

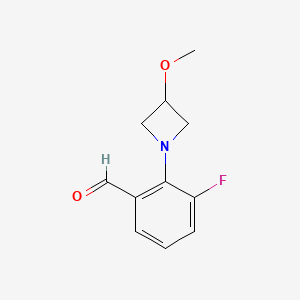
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
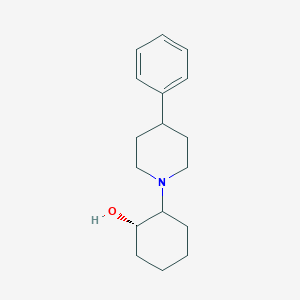
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)

